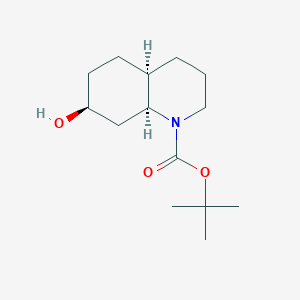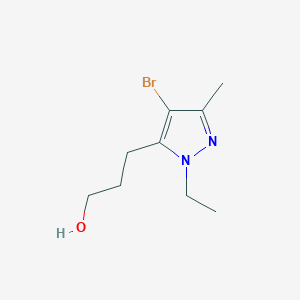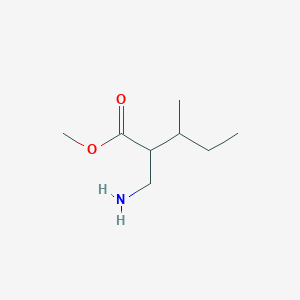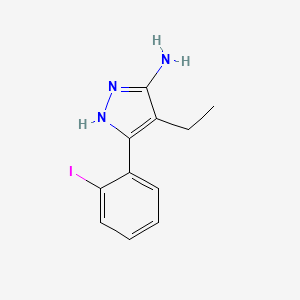![molecular formula C16H26ClN3O3S B13553594 N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride](/img/structure/B13553594.png)
N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride is a complex organic compound with a unique structure. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazolidine ring, along with other functional groups, contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the amino and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1), share some structural similarities.
Imidazole Derivatives: Imidazole-containing compounds, like histidine, also exhibit similar chemical properties.
Uniqueness
What sets N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride apart is its specific combination of functional groups and the presence of the thiazolidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H26ClN3O3S |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H25N3O3S.ClH/c1-11(2)12-4-6-13(7-5-12)14(17)10-18-16(20)15-8-9-19(3)23(15,21)22;/h4-7,11,14-15H,8-10,17H2,1-3H3,(H,18,20);1H |
InChI Key |
LMWIOPWBPMTYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2CCN(S2(=O)=O)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



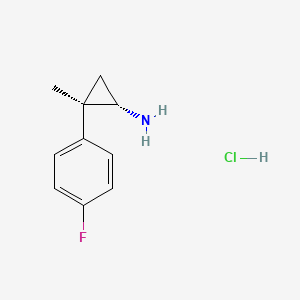
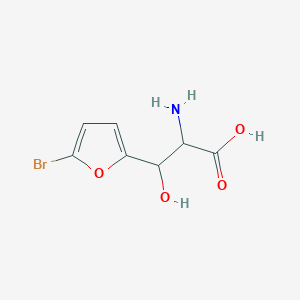
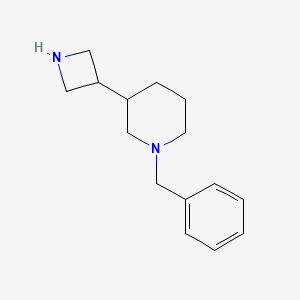
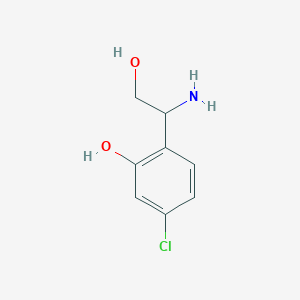
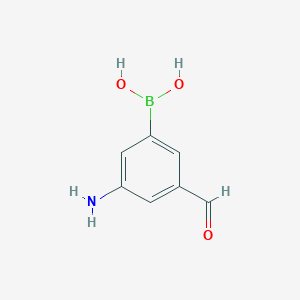
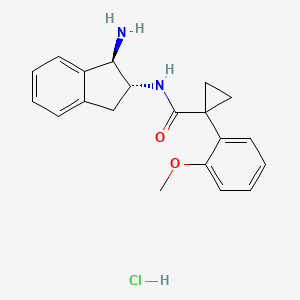
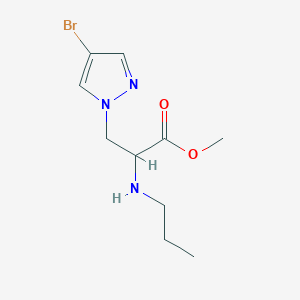
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
